5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2S. It has a molecular weight of 225.24. This compound is recognized for its biological importance.
Synthesis Analysis
Thiazolidinone is a biologically important five-membered heterocyclic ring that has almost all types of biological activities. Various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione have been synthesized. The synthesis of these derivatives has been well-documented in the literature.
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione can be represented by the InChI code: 1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,13H,5H2,(H,12,14).
Applications
The scientific applications of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione have not been extensively explored, as it has primarily been identified as an impurity in pioglitazone. [] Further research is required to investigate its potential biological activities and applications.
Related Compounds
5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione
Compound Description: This compound is identified as an impurity (Impurity I) found in pioglitazone bulk drug substance. []
Relevance: This compound shares the core thiazolidine-2,4-dione structure with 5-(4-Fluorobenzyl)thiazolidine-2,4-dione. The primary difference is the substitution on the benzyl ring, with a hydroxy group present instead of a fluorine atom.
Pioglitazone
Compound Description: Pioglitazone is a well-known antidiabetic drug belonging to the thiazolidinedione class. It acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, improving insulin sensitivity and glycemic control. []
Relevance: While the exact structure of pioglitazone is not provided in the abstracts, it is mentioned that both 5-(4-Fluorobenzyl)thiazolidine-2,4-dione (Impurity II) and 5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione (Impurity I) are identified as impurities in pioglitazone. This strongly suggests that pioglitazone possesses a closely related structure to these compounds, likely sharing the thiazolidine-2,4-dione core and a substituted benzyl group.
Compound Description: Ciglitazone (ADD-3878, U-63,287) is another thiazolidinedione-based antidiabetic agent. It effectively reduces insulin resistance in animal models of obesity and diabetes, improving glucose tolerance and lipid metabolism. []
Relevance: Like 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, this compound features a thiazolidine-2,4-dione ring with a benzyl substituent at the 5-position. The key difference lies in the presence of a more complex 1-methylcyclohexylmethoxy group attached to the benzyl ring in Ciglitazone. ,
Compound Description: This thiazolidine-2,4-dione derivative exhibits potent hepatoprotective properties, demonstrating efficacy in both ConA-induced acute liver injury and bleomycin-induced pulmonary fibrosis models. Its mechanism of action involves the inhibition of inflammatory responses and collagen deposition. [, ]
Relevance: Structurally, 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione share a common thiazolidine-2,4-dione core and a para-substituted benzyl moiety. The key distinction lies in the presence of a methoxy group instead of a fluorine atom on the benzyl ring and the double bond (benzylidene) in SKLB010. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pitolisant is an organochlorine compound. Pitolisant is a selective antagonist or inverse agonist of the histamine H3 receptor used to treat type 1 or 2 narcolepsy. Narcolepsy is a chronic neurological disorder that affects 1 in 2,000 individuals and is characterized by excessive daytime sleepiness, abnormal REM sleep manifestations, sleep paralysis and hypnagogic hallucinations. About 60-70% of patients with narcolepsy experience cataplexy, which is a sudden loss of muscle tone triggered by positive or negative emotions. Histaminergic neuron signalling in the brain plays a role in maintaining wakefulness; by blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons, as well as increasing the signalling of other neurotransmitters in the brain. In a European clinical trial of adult patients with narcolepsy, there was a reduction in the Epworth Sleepiness Scale (ESS) score from pitolisant therapy compared to placebo. The therapeutic effectiveness of pitolisant was comparable to that of [modafinil]. Pitolisant therapy was also effective in treating refractory sleepiness in adolescent patients with narcolepsy, where it decreased ESS score and increased the mean sleep onset latency. Adolescent patients with cataplexy also experienced a slight improvement in the frequency and severity of symptoms; however, the safety of use in adolescent or paediatric patients have not been established with pitolisant. Commonly marketed under the trade name Wakix, oral pitolisant was approved by the EMA in 2016 for the treatment of narcolepsy with or without cataplexy. FDA approved the use of pitolisant in 2019 for excessive daytime sleepiness (EDS) associated with narcolepsy in adults. Pitolisant is a Histamine-3 Receptor Antagonist/Inverse Agonist. The mechanism of action of pitolisant is as a Histamine H3 Receptor Inverse Agonist, and Histamine H3 Receptor Antagonist, and Cytochrome P450 3A4 Inducer. Pitolisant is a histamine type 3 receptor (H3) antagonist and inverse agonist that is used in the therapy of excessive daytime sleepiness and cataplexy in patients with narcolepsy. Pitolisant has not been associated with serum enzyme elevations during therapy or to instances of idiosyncratic acute liver injury. See also: Pitolisant Hydrochloride (active moiety of).